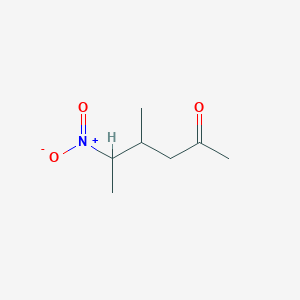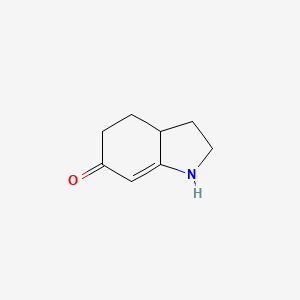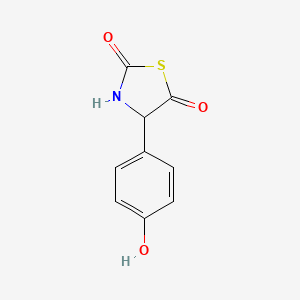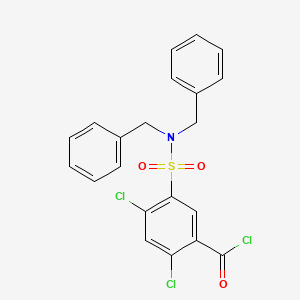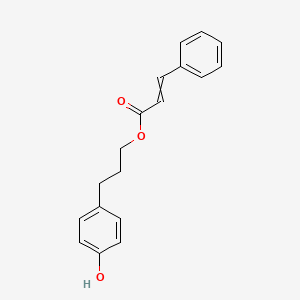
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate is an organic compound with the molecular formula C18H18O3. It is known for its unique structure, which includes both a hydroxyphenyl group and a phenylprop-2-enoate group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with 3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenylprop-2-enoate group can be reduced to form the corresponding saturated ester.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the phenylprop-2-enoate group can interact with enzymes and receptors involved in inflammatory pathways. These interactions can lead to the modulation of cellular processes and the exertion of biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but lacks the phenyl group on the prop-2-enoate moiety.
Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with an ethyl group instead of a propyl group.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate is unique due to the presence of both a hydroxyphenyl group and a phenylprop-2-enoate group. This combination of functional groups provides the compound with distinct chemical properties and potential biological activities that are not observed in its similar counterparts .
Propriétés
Numéro CAS |
63238-65-3 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)propyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H18O3/c19-17-11-8-16(9-12-17)7-4-14-21-18(20)13-10-15-5-2-1-3-6-15/h1-3,5-6,8-13,19H,4,7,14H2 |
Clé InChI |
OWKCZIFDOZDNLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)OCCCC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


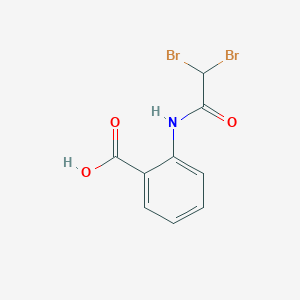
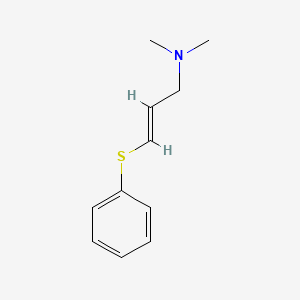

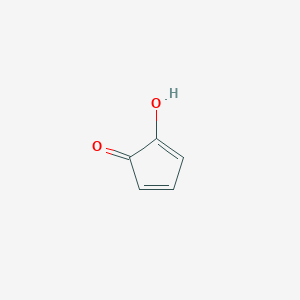
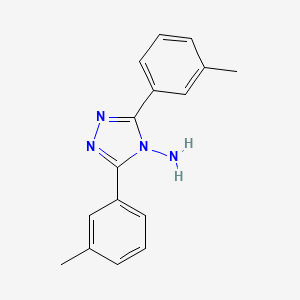
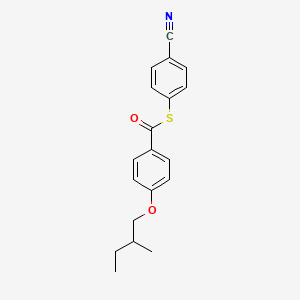

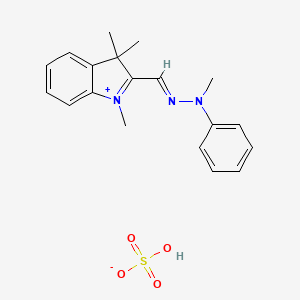
![6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B14492230.png)
